3-Azido-3-methylbutan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H11N3O |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
3-azido-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H11N3O/c1-5(2,3-4-9)7-8-6/h9H,3-4H2,1-2H3 |
InChI Key |
PRHPDSPWDRBUPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCO)N=[N+]=[N-] |
Origin of Product |
United States |
Explorations of the Reactivity Profile of 3 Azido 3 Methylbutan 1 Ol
Chemical Transformations Involving the Azide (B81097) Moiety
The reactivity of 3-Azido-3-methylbutan-1-ol is dominated by the chemistry of the azide group. This functional group can be conceptualized as a 1,3-dipole, making it an ideal participant in cycloaddition reactions. Furthermore, its susceptibility to reduction provides a pathway to the corresponding amine, a transformation with significant synthetic utility.
[3+2] Cycloaddition Reactions (Click Chemistry)
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of modern chemical synthesis. wikipedia.org This transformation, particularly its catalyzed and strain-promoted variants, is the premier example of a "click reaction"—a class of reactions known for their high efficiency, reliability, stereospecificity, and biocompatibility. organic-chemistry.orgnih.gov this compound, with its accessible azide moiety, is an excellent candidate for these powerful ligation strategies.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is arguably the most widely used click reaction. organic-chemistry.org It facilitates the reaction between a terminal alkyne and an azide, leading exclusively to the 1,4-disubstituted 1,2,3-triazole regioisomer. ias.ac.in The mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with the azide. researchgate.net The reaction is known for its exceptional reliability and tolerance of a wide variety of functional groups and is often carried out in aqueous solvent systems. organic-chemistry.org
For this compound, the CuAAC reaction is expected to proceed efficiently with various terminal alkynes. The presence of the tertiary carbon attached to the azide is not anticipated to be a significant impediment to the reaction, although sterically demanding alkynes might require slightly longer reaction times or optimization of catalytic conditions. organic-chemistry.org The reaction would yield a 1-(3-hydroxy-1,1-dimethylpropyl)-1H-1,2,3-triazole derivative, a stable heterocyclic scaffold.
Illustrative Data Table for CuAAC Reactions: Note: The following data is illustrative of expected outcomes for the CuAAC reaction with this compound, as specific experimental results for this compound are not available in the cited literature. Conditions are based on standard CuAAC protocols.
| Entry | Alkyne Partner | Catalyst System | Solvent | Expected Yield |
| 1 | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | >95% |
| 2 | Propargyl alcohol | CuI | THF | >95% |
| 3 | 1-Ethynylcyclohexene | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | >90% |
| 4 | 4-Pentyn-1-ol | CuSO₄·5H₂O, Sodium Ascorbate | H₂O | >95% |
To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. chemspider.com This reaction does not require a metal catalyst; instead, it utilizes the high ring strain of a cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyne, DIBO) to dramatically accelerate the cycloaddition rate. researchgate.net The driving force is the release of this strain upon the formation of the stable, aromatic triazole ring. chemspider.com
This compound is expected to be an excellent substrate for SPAAC reactions. The reaction is governed primarily by the reactivity of the strained alkyne, and the steric nature of the azide partner generally has a lesser impact on the reaction rate compared to catalyzed versions. The reaction would proceed under mild, physiological conditions, making this a suitable method for conjugating this compound to sensitive biomolecules or materials functionalized with a strained alkyne.
Illustrative Data Table for SPAAC Reactions: Note: The following data is illustrative of expected outcomes for the SPAAC reaction with this compound, as specific experimental results for this compound are not available in the cited literature. Conditions are based on standard SPAAC protocols.
| Entry | Strained Alkyne Partner | Solvent | Temperature | Expected Outcome |
| 1 | Dibenzocyclooctynol (DIBO) | Acetonitrile/H₂O | Room Temp | High Conversion |
| 2 | Bicyclononyne (BCN) | Methanol (B129727) | Room Temp | High Conversion |
| 3 | Azadibenzocyclooctyne (ADIBO) | DMSO | Room Temp | Rapid Reaction |
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful regiochemical alternative to the CuAAC reaction, selectively yielding 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org The reaction is typically catalyzed by a pentamethylcyclopentadienyl ruthenium chloride complex, such as [Cp*RuCl(COD)]. organic-chemistry.orgwikipedia.org A key feature of RuAAC is its ability to react with both terminal and internal alkynes, providing access to fully substituted triazoles. wikipedia.org
However, the reactivity in RuAAC is sensitive to the steric environment of the azide. Published research has demonstrated that while primary and secondary azides react efficiently, tertiary azides are significantly less reactive substrates under standard RuAAC conditions. organic-chemistry.orgwikipedia.org Therefore, it is predicted that this compound, being a tertiary azide, would exhibit low to negligible reactivity in the RuAAC reaction. The steric hindrance from the two methyl groups and the adjacent quaternary carbon would likely prevent the effective formation of the necessary ruthenacycle intermediate. organic-chemistry.org
Beyond the catalyst-driven and strain-promoted reactions, other metal-free click reactions exist. The original Huisgen 1,3-dipolar cycloaddition occurs under thermal conditions without any catalyst. wikipedia.org However, this reaction typically requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, which limits its utility as a true "click" reaction. ias.ac.in It is expected that heating this compound with an alkyne would produce a mixture of the corresponding triazole isomers.
Other metal-free approaches involve the use of activated alkynes, such as those bearing strong electron-withdrawing groups. These reactions can proceed under milder conditions and sometimes offer improved regioselectivity compared to the purely thermal process. This compound would likely participate in such reactions, with the regiochemical outcome dependent on the electronic properties of the specific alkyne partner.
Staudinger Ligation and Related Azide Reductions
The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines. researchgate.netorganic-chemistry.org The reaction involves the treatment of an azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). This initially forms a phosphazide (B1677712) intermediate, which then loses dinitrogen gas to produce an iminophosphorane (also known as an aza-ylide). researchgate.netorganic-chemistry.org In the presence of water, this intermediate is readily hydrolyzed to yield the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. organic-chemistry.org
This compound is expected to undergo the Staudinger reduction smoothly. The tertiary nature of the azide is not a barrier to this transformation. The reaction would proceed under neutral, room-temperature conditions, providing a high-yield synthesis of 3-Amino-3-methylbutan-1-ol. This transformation is highly chemoselective, leaving the hydroxyl group intact.
The Staudinger Ligation is a modification of this reaction where the iminophosphorane is trapped intramolecularly by an electrophile (typically an ester) engineered into the phosphine reagent. This forms a stable amide bond and is a powerful tool in chemical biology. While this specific ligation is more relevant for creating bioconjugates, the underlying reactivity principle—the formation of the iminophosphorane from this compound—remains the same.
Illustrative Data Table for Staudinger Reduction: Note: The following data is illustrative of the expected outcome for the Staudinger reduction of this compound, as specific experimental results are not available in the cited literature. Conditions are based on standard Staudinger reduction protocols.
| Entry | Phosphine Reagent | Solvent | Workup | Expected Product |
| 1 | Triphenylphosphine (PPh₃) | THF, then H₂O | Aqueous | 3-Amino-3-methylbutan-1-ol |
| 2 | Tributylphosphine (PBu₃) | Diethyl Ether, then H₂O | Aqueous | 3-Amino-3-methylbutan-1-ol |
Reactions Involving the Hydroxyl Functionality
The primary alcohol group in this compound offers another site for chemical modification, allowing for a range of transformations that are characteristic of alcohols.
The oxidation of the primary alcohol in this compound can lead to the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. The oxidation of primary alcohols to aldehydes requires the use of mild oxidizing agents and conditions that prevent over-oxidation to the carboxylic acid. chemguide.co.ukyoutube.com Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used for this purpose. youtube.comd-nb.info The oxidation of α-azido alcohols with PCC at low temperatures has been shown to yield carbonyl azides. d-nb.info
Stronger oxidizing agents, such as potassium dichromate(VI) in acidic solution, will typically oxidize a primary alcohol to a carboxylic acid. chemguide.co.ukyoutube.com For this compound, this would result in the formation of 3-azido-3-methylbutanoic acid. The reaction is typically carried out under reflux with an excess of the oxidizing agent to ensure complete conversion. chemguide.co.uk
The resulting carbonyl azide or azido (B1232118) carboxylic acid would be a valuable synthetic intermediate, possessing both the azide functionality for further elaboration and a reactive carbonyl or carboxyl group.
The hydroxyl group of an alcohol can be substituted with a halogen atom through various methods. One common approach involves the conversion of the alcohol to a better leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with a halide ion. For instance, treatment of an alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (Et₃N) forms a mesylate, which can then be displaced by a halide. acs.org Grignard reagents, such as methylmagnesium iodide (MeMgI), have been shown to act as halide nucleophiles in the conversion of alkyl mesylates to alkyl halides via an Sₙ2 pathway. acs.org
Direct conversion of alcohols to alkyl halides can also be achieved using reagents like phosphorus tribromide (PBr₃) for bromination. d-nb.info This reaction has been shown to cleanly substitute the hydroxyl group of α-azido alcohols to give 1-azido-1-bromo derivatives. d-nb.info Applying these methods to this compound would provide access to 1-halo-3-azido-3-methylbutanes, which are versatile precursors for further nucleophilic substitution reactions.
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method for ester synthesis. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium reaction, and often the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com For example, the reaction of 3-methylbutan-1-ol with acetic acid produces isopentyl acetate (B1210297). cerritos.edu Similarly, this compound could be esterified with a variety of carboxylic acids to introduce different functional groups or molecular tags.
Etherification, the formation of an ether, can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Another method is the acid-catalyzed etherification, particularly with alkenes. For example, the acid-catalyzed reaction of 3-methyl-3-buten-1-ol (B123568) with methanol proceeds via a tertiary carbocation intermediate to form 3-methoxy-3-methylbutan-1-ol. While not directly applicable to this compound, it illustrates a general strategy for ether formation.
Dual Reactivity and Orthogonal Functional Group Interconversions
The presence of two distinct functional groups, the azide and the hydroxyl, in this compound allows for orthogonal chemical transformations. Orthogonal chemistry refers to the ability to selectively react one functional group in the presence of another without interference. nih.gov This property is highly valuable in multistep synthesis and for the construction of complex molecules.
For example, the azide group can participate in bioorthogonal reactions such as the Staudinger ligation or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) without affecting the hydroxyl group. nih.govsigmaaldrich.com These reactions are highly selective and can be performed under mild, often physiological, conditions. nih.gov Conversely, the hydroxyl group can be selectively modified through reactions like esterification or protection with a suitable protecting group, leaving the azide functionality intact for subsequent transformations.
The ability to perform sequential, orthogonal reactions on this compound makes it a powerful tool for introducing multiple functionalities or for linking different molecular fragments. For instance, the hydroxyl group could be attached to a solid support via an ester linkage, and the azide could then be used as a handle for further chemical modifications. The steric environment around the azide and hydroxyl groups can also influence their relative reactivity, potentially allowing for selective transformations based on the steric demands of the reagents. nih.gov
Table 3: Examples of Orthogonal Reactions on this compound
| Reaction on Azide Group | Reagent/Conditions | Reaction on Hydroxyl Group | Reagent/Conditions |
| Staudinger Ligation | Triphenylphosphine, water | Esterification | Carboxylic acid, acid catalyst |
| CuAAC | Alkyne, Cu(I) catalyst | Silylation (Protection) | Silyl chloride, base |
| Reduction to Amine | Dithiothreitol (DTT) | Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) |
Mechanistic and Theoretical Investigations Involving 3 Azido 3 Methylbutan 1 Ol Reactivity
Reaction Mechanism Elucidation for Azide (B81097) Transformations
Understanding the precise step-by-step pathways of reactions involving the azide group is crucial for controlling product formation and optimizing reaction conditions.
The 1,3-dipolar cycloaddition, or Huisgen cycloaddition, is a cornerstone of azide chemistry, enabling the synthesis of five-membered heterocycles like triazoles. nih.govwikipedia.org Mechanistic studies have delineated both thermal and catalyzed pathways for this transformation.
In the absence of a catalyst, the reaction of an azide with an alkyne proceeds through a concerted, pericyclic mechanism. wikipedia.orgwikipedia.org This process involves a [3+2] cycloaddition where the three atoms of the azide dipole react with the two atoms of the dipolarophile (the alkyne) in a single transition state to form the triazole ring. rsc.org Frontier Molecular Orbital (FMO) theory is often used to rationalize the reactivity and regioselectivity of these reactions, which can be classified based on the relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. nih.gov
Metal catalysis, particularly with copper(I) and ruthenium, significantly alters the reaction mechanism and enhances reaction rates and regioselectivity. nih.govrsc.org In the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the mechanism is no longer a concerted cycloaddition. Instead, it involves the formation of a copper acetylide intermediate. ijrpc.com The azide then coordinates to the copper center, leading to the formation of a six-membered copper(III) metallacycle, which subsequently collapses to the triazole product and regenerates the Cu(I) catalyst. ijrpc.comacs.org This stepwise mechanism accounts for the reaction's high efficiency and exclusive formation of the 1,4-disubstituted triazole regioisomer. rsc.orgijrpc.com Ruthenium-catalyzed reactions (RuAAC) proceed through a different pathway, often involving an oxidative coupling step to form a ruthenacycle intermediate, which leads to the formation of the 1,5-disubstituted triazole. nih.gov
| Feature | Thermal (Uncatalyzed) Huisgen Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
|---|---|---|---|
| Mechanism Type | Concerted, Pericyclic | Stepwise | Stepwise |
| Key Intermediate | Single Transition State | Copper Acetylide, Six-membered Cu(III) Metallacycle | Ruthenacycle Intermediate |
| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Typically 1,4-disubstituted | Typically 1,5-disubstituted |
| Reaction Rate | Slow, requires elevated temperatures | Very fast, often at room temperature | Fast, mild conditions |
The thermal or photochemical decomposition of alkyl azides like 3-Azido-3-methylbutan-1-ol provides a pathway to highly reactive nitrene intermediates by extruding molecular nitrogen. wikipedia.orgscispace.com The mechanism of nitrene formation and its subsequent rearrangements are highly dependent on the reaction conditions and the spin state of the nitrene formed. rsc.org
The decomposition can proceed through two different pathways: a spin-allowed channel yielding a singlet nitrene and a spin-forbidden path that produces a triplet nitrene. scispace.comrsc.org
Singlet Nitrene: Direct photolysis or thermolysis typically leads to the formation of the singlet nitrene, which is in an excited state. wikipedia.org Singlet nitrenes are known to undergo rapid rearrangement reactions. For the tertiary alkyl nitrene generated from this compound, a 1,2-hydride or 1,2-methyl shift would be a likely and very fast subsequent reaction, leading to the formation of an imine. scispace.comacs.org
Triplet Nitrene: The triplet nitrene is the ground state electronic configuration and is thermodynamically more stable. wikipedia.orgacs.org It can be formed through intersystem crossing from the singlet state or by using triplet sensitizers in photochemical reactions. wikipedia.org Due to spin conservation rules, the triplet nitrene has a longer lifetime than the singlet state, as its rearrangement to a singlet imine product is spin-forbidden. acs.org This longer lifetime allows it to be potentially intercepted in bimolecular reactions, such as C-H insertion or cycloaddition. wikipedia.orgslideshare.net
Biocatalysis offers powerful methods for controlling the stereochemistry of chiral molecules like this compound. When this compound is prepared as a racemic mixture, enzymatic methods can be employed for deracemization to obtain a single enantiomer.
A prominent strategy is dynamic kinetic resolution (DKR). organic-chemistry.org This chemoenzymatic approach combines the enantioselective acylation of the alcohol, catalyzed by an enzyme such as Candida antarctica lipase (B570770) B (CALB), with an in-situ racemization of the unreacted alcohol, often catalyzed by a ruthenium complex. organic-chemistry.org
The mechanism involves the following steps:
Enantioselective Acylation: The lipase selectively acylates one enantiomer of the azido (B1232118) alcohol (e.g., the (R)-enantiomer) much faster than the other, forming an acetate (B1210297) ester.
Racemization: The slower-reacting enantiomer (e.g., the (S)-enantiomer) is continuously racemized back to a 1:1 mixture of (R)- and (S)-enantiomers by the ruthenium catalyst.
Iterative Resolution: This cycle of selective acylation and continuous racemization allows the entire racemic starting material to be converted into a single enantiomer of the acylated product, achieving theoretical yields of up to 100% and high enantiomeric excess. organic-chemistry.org
This method provides an efficient route to enantiomerically pure β-azido alcohols and their derivatives, which are valuable chiral building blocks. organic-chemistry.org
Computational Chemistry and Molecular Modeling Studies
Theoretical calculations and molecular modeling are indispensable tools for investigating the reactivity of this compound at a molecular level. These studies provide detailed information on electronic structures and the energy landscapes of reaction pathways.
Quantum mechanical calculations, such as those using Density Functional Theory (DFT), can elucidate the electronic structure of this compound. The geometry of the azide group is a key feature; it is not linear but has a slight bend, with an N-N-N bond angle of approximately 172-173°. mdpi.com
Analysis of the charge distribution reveals that the central nitrogen atom of the azide group bears a positive charge, while the terminal nitrogen atoms are negatively charged. mdpi.com This charge separation is consistent with the major resonance structure N⁻=N⁺=N⁻. wikipedia.org The nitrogen atom attached to the tertiary carbon (Nα) is electrophilic, while the terminal nitrogen (Nγ) is mildly nucleophilic. wikipedia.orgnih.gov This electronic arrangement governs the group's reactivity in cycloadditions and with other electrophiles and nucleophiles.
| Property | Value | Significance |
|---|---|---|
| N-N-N Bond Angle | ~173° | Indicates a non-linear, asymmetric azide chain. mdpi.com |
| Hirshfeld Charge on N(α) (attached to C) | ~ -0.12 a.u. | Terminal nitrogen is negatively charged. mdpi.com |
| Hirshfeld Charge on N(β) (central) | ~ +0.27 a.u. | Central nitrogen is positively charged, contributing to the dipole. mdpi.com |
| Hirshfeld Charge on N(γ) (terminal) | ~ -0.12 a.u. | Terminal nitrogen is also negatively charged and nucleophilic. mdpi.com |
Reaction coordinate analysis using computational methods maps the potential energy surface of a reaction, identifying transition states, intermediates, and activation barriers.
For the 1,3-dipolar cycloaddition , DFT calculations have been used to compare the uncatalyzed and Cu(I)-catalyzed pathways. rsc.org The analysis shows that the uncatalyzed reaction has a high activation energy barrier (e.g., ~18-19 kcal/mol), confirming its slow nature. rsc.org In contrast, the calculated barrier for the rate-limiting step of the CuAAC mechanism (the formation of the N-C bond within the metallacycle) is significantly lower (e.g., ~14 kcal/mol), explaining the enormous rate acceleration observed experimentally. rsc.org
For nitrene formation , multiconfigurational methods like CASSCF are necessary to correctly describe the dissociation of the azide. scispace.com Such analyses of model alkyl azides show that the decomposition proceeds through a stepwise mechanism where the extrusion of N₂ is the rate-determining step. rsc.org The calculations can map the potential energy surfaces for both the spin-allowed path to the singlet nitrene and the spin-forbidden path involving an intersystem crossing to the triplet nitrene, determining their respective energy barriers. scispace.comrsc.org These studies confirm that the subsequent isomerization of the singlet nitrene to an imine has a very low or non-existent energy barrier. scispace.com
Kinetic Studies of Azide-Involving Reactions
While specific kinetic studies detailing the reactivity of this compound are not extensively documented in publicly available literature, a broader examination of the kinetics of reactions involving tertiary alkyl azides provides significant insights into its expected chemical behavior. The reactivity of the azide functional group is paramount to its utility in chemical synthesis, particularly in cycloaddition reactions, and is significantly influenced by steric and electronic factors.
Investigations into the strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, have revealed distinct kinetic profiles for primary, secondary, and tertiary azides. nih.gov These studies highlight the critical role of steric hindrance in modulating reaction rates. For instance, when reacting with a sterically non-demanding cyclooctyne (B158145) like bicyclo[6.1.0]nonyne (BCN), primary, secondary, and tertiary azides exhibit comparable reaction rates. nih.gov This suggests that the inherent reactivity of the azide group is not dramatically different based on the substitution of the alpha-carbon when the reaction partner is sterically accessible.
However, a significant divergence in reactivity is observed with more sterically hindered cyclooctynes, such as aza-dibenzocyclooctyne (ADIBO). In these cases, the reaction rates for tertiary azides are several orders of magnitude lower than those for primary and secondary azides. nih.gov This pronounced decrease in reactivity is attributed to the increased steric repulsion between the bulky tertiary substituent on the azide and the demanding structure of the cyclooctyne. nih.gov Computational studies, including the activation strain model, have identified increased Pauli repulsion as a key factor in the higher activation energies observed for tertiary azides in these sterically demanding reactions. nih.gov
This chemoselective behavior, where the steric environment dictates the kinetic feasibility of a reaction, can be exploited in synthetic applications. For example, it allows for semiorthogonal dual-labeling strategies where a less hindered cyclooctyne reacts preferentially with a tertiary azide in the presence of a more hindered cyclooctyne that remains unreactive. nih.gov
The following interactive table provides a qualitative comparison of the reaction rates for different classes of azides with sterically distinct cyclooctynes, illustrating the principles discussed.
Beyond cycloadditions, the electronic nature of the azide also plays a role in its reactivity. While simple alkyl azides are generally considered electronically neutral, the principles of frontier molecular orbital theory govern their reactions. In many 1,3-dipolar cycloadditions, the reaction proceeds through the interaction of the highest occupied molecular orbital (HOMO) of the azide with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. nih.govacs.org Consequently, electron-deficient dipolarophiles tend to react more readily. nih.govacs.org Conversely, in inverse-electron-demand cycloadditions, electron-deficient azides react more rapidly with electron-rich dipolarophiles. nih.govacs.org
Another area of kinetic investigation for azides is their thermal decomposition. Studies on azido-terminated polymers have provided insights into the stability and decomposition kinetics of organic azides. researchgate.net These studies typically employ techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine kinetic parameters such as activation energy and the pre-exponential factor for the decomposition process. researchgate.net For instance, the thermal decomposition of azido-terminated glycidyl (B131873) azide polymer (GAPA) has been shown to occur in stages, with the initial stage corresponding to the decomposition of the azide groups. mdpi.com
The following table presents representative kinetic parameters for the thermal decomposition of an azido-terminated polymer, which can serve as an illustrative model for the thermal behavior of organic azides.
Note: The data in this table is for azido-terminated glycidyl azide polymer (GAPA) and is intended to be illustrative of the types of kinetic parameters determined for organic azides. researchgate.net
Advanced Spectroscopic and Analytical Characterization Techniques for 3 Azido 3 Methylbutan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-azido-3-methylbutan-1-ol. It provides detailed information about the carbon-hydrogen framework of the molecule.
Advanced 1H and 13C NMR Techniques
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer precise information regarding the chemical environment of each nucleus. In a typical analysis of an azido (B1232118) alcohol, specific chemical shifts (δ) and coupling patterns are expected. google.com For a compound like this compound, the ¹H NMR spectrum would display distinct signals for the methyl protons, the methylene (B1212753) protons adjacent to the azide (B81097) group, and the methylene protons adjacent to the hydroxyl group. The integration of these signals corresponds to the number of protons in each environment.
Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in the molecule, with chemical shifts indicative of their bonding environment (e.g., attached to an azide, a hydroxyl group, or part of an alkyl chain). google.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | CH ₃ | ~1.3 | Singlet |
| ¹H | CH ₂-C(N₃) | ~1.8 | Triplet |
| ¹H | CH ₂-OH | ~3.7 | Triplet |
| ¹H | OH | Variable | Broad Singlet |
| ¹³C | C H₃ | ~25 | Quartet |
| ¹³C | C H₂-C(N₃) | ~40 | Triplet |
| ¹³C | C (N₃) | ~65 | Singlet |
| ¹³C | C H₂-OH | ~60 | Triplet |
Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.
Application of Chiral Shift Reagents (e.g., Europium Complexes)
For chiral molecules, determining enantiomeric purity is essential. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), can be employed for this purpose. Lanthanide complexes, such as those containing Europium (e.g., Eu(fod)₃ or Eu(hfc)₃), are commonly used CSRs. d-nb.infolibretexts.org These reagents are Lewis acidic and can reversibly bind to basic functional groups like the hydroxyl group in this compound. libretexts.org
When a chiral lanthanide complex interacts with a racemic mixture of a chiral analyte, it forms two transient diastereomeric complexes. libretexts.orgnih.gov These diastereomers have different magnetic environments, leading to the separation of NMR signals for the two enantiomers. This allows for the direct quantification of the enantiomeric excess (ee) by integrating the resolved peaks. nih.gov While this technique has become less common with the advent of more sensitive NMR instruments, it remains a valuable method for determining enantiomeric purity. libretexts.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns. rsc.orgnih.gov
The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. For organic azides, the molecular ion is often observed, but it can be unstable and readily lose a molecule of nitrogen (N₂) to form a prominent [M-28]⁺ fragment. researchgate.netresearchgate.net Further fragmentation can occur through cleavage of C-C bonds, providing additional structural information. libretexts.orgchemguide.co.uk
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. rsc.org This precision allows for the determination of the elemental composition of the parent ion and its fragments. scispace.com For this compound (C₅H₁₁N₃O), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas, thus confirming its molecular formula unequivocally. rsc.org
Table 2: Potential Mass Spectrometry Fragments for this compound
| Fragment Ion | Formula | m/z (Nominal) | Possible Origin |
|---|---|---|---|
| [M-N₂]⁺ | [C₅H₁₁O]⁺ | 101 | Loss of nitrogen molecule from parent ion |
| [M-N₂-H₂O]⁺ | [C₅H₉]⁺ | 69 | Loss of water from the [M-N₂]⁺ fragment |
| [M-CH₂OH]⁺ | [C₄H₈N₃]⁺ | 98 | Cleavage of the C-C bond adjacent to the hydroxyl group |
| [C₂H₅O]⁺ | [C₂H₅O]⁺ | 45 | Cleavage yielding the CH₂CH₂OH fragment |
Note: The fragmentation pattern can be influenced by the ionization technique used (e.g., Electron Impact (EI) or Electrospray Ionization (ESI)).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.
The most prominent and diagnostic absorption is the strong, sharp peak for the azide (N₃) group's asymmetric stretching vibration, which typically appears around 2100 cm⁻¹. google.com Another key feature is the broad absorption band for the hydroxyl (O-H) group's stretching vibration, usually found in the range of 3200-3600 cm⁻¹, with its broadness resulting from hydrogen bonding. docbrown.info
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Azide (N₃) | Asymmetric Stretch | ~2100 (strong, sharp) |
| Hydroxyl (O-H) | Stretch | 3200-3600 (strong, broad) |
| C-H (Alkyl) | Stretch | 2850-3000 |
| C-O | Stretch | 1000-1260 |
Source: Data compiled from typical IR spectral ranges for these functional groups. google.comdocbrown.info
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the separation, purification, and assessment of the purity of this compound.
Column Chromatography: This is a standard method for purifying the compound from reaction mixtures. google.comnih.gov A silica (B1680970) gel stationary phase is commonly used, with an eluent system such as a mixture of petroleum ether and ethyl acetate (B1210297). The polarity of the eluent can be adjusted to achieve optimal separation of the desired azido alcohol from starting materials and byproducts. google.com
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is a powerful tool for assessing the purity of volatile compounds like this compound. nih.govuin-alauddin.ac.id The sample is vaporized and passed through a capillary column, separating components based on their boiling points and interactions with the stationary phase. The retention time is a characteristic property used for identification, while the peak area can be used for quantification to determine purity. researchgate.netcmbr-journal.com
High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for analyses requiring higher resolution, HPLC is employed. Chiral HPLC, using a chiral stationary phase, is a particularly valuable technique for separating enantiomers and determining the enantiomeric excess of chiral azido alcohols and their derivatives. nih.govresearchgate.net
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃) |
| Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) (Eu(fod)₃) |
| Petroleum ether |
Flash Chromatography
Flash chromatography is a rapid and efficient purification technique widely employed in organic synthesis to isolate desired compounds from reaction mixtures. rochester.edu For this compound and its derivatives, this method is instrumental in removing impurities, starting materials, and byproducts. The principle of flash chromatography relies on the differential partitioning of compounds between a stationary phase, typically silica gel, and a mobile phase, which is a solvent system of a specific polarity. rochester.edu
The purification of azido alcohols, including derivatives of this compound, is commonly performed using silica gel as the stationary phase. The choice of the mobile phase, or eluent, is critical for achieving good separation. A solvent system is typically selected to provide a retention factor (Rf) of approximately 0.3 for the target compound on a thin-layer chromatography (TLC) plate, which generally translates to an effective separation on the column. rochester.edu
In the synthesis of (S)-2-Azido-3-methylbutan-1-ol, a chiral isomer of a derivative of the subject compound, purification was achieved by flash chromatography on silica gel. nih.gov The eluent used was a mixture of ethyl acetate and hexane (B92381) in a 1:3 volume ratio. nih.gov This solvent system provides a moderately polar mobile phase that allows for the effective separation of the target azido alcohol from other components in the crude reaction mixture. nih.gov Similarly, other azido alcohols have been purified using flash chromatography with varying ratios of ethyl acetate and hexane, such as 1:2 and 1:1, depending on the specific polarity of the derivative. nih.govwiley-vch.de For more polar or basic amine-containing derivatives, alternative solvent systems or specially treated silica gel, such as amine-functionalized silica, may be employed to achieve optimal separation. biotage.com
Table 1: Examples of Flash Chromatography Conditions for Azido Alcohol Purification
| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |
| (S)-2-Azido-3-methylbutan-1-ol | Silica Gel | Ethyl Acetate/Hexane (1:3 v/v) | nih.gov |
| (S)-2-Azido-3-phenylpropan-1-ol | Silica Gel | Ethyl Acetate/Hexane (1:2 v/v) | nih.gov |
| (R)-2-Azido-3-benzyloxypropan-1-ol | Silica Gel | Ethyl Acetate/Hexane (1:2 v/v) | nih.gov |
| 1-Azido-1-(t-butyldimethylsilyl)-4-phenyl-but-3-en-2-ol | Silica Gel | Petroleum/Et2O (80:20) | |
| General Azido Alcohols | Silica Gel (230-400 mesh) | Petroleum Ether/Ethyl Acetate (8:2) | google.com |
Chiral Chromatography (e.g., SFC for Enantiopurity)
For chiral molecules such as the enantiomers of this compound derivatives, determining the enantiomeric purity is essential, particularly in pharmaceutical applications where different enantiomers can have distinct biological activities. selvita.com Chiral chromatography, especially supercritical fluid chromatography (SFC), has emerged as a powerful technique for the separation and quantification of enantiomers. selvita.comnih.gov
SFC offers several advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times, reduced consumption of organic solvents, and higher efficiency. selvita.comfagg.be The mobile phase in SFC typically consists of supercritical carbon dioxide, which is non-toxic and readily available, often mixed with a small amount of an organic modifier, such as an alcohol (e.g., methanol (B129727), ethanol, or isopropanol), to adjust the eluting strength. chromatographyonline.comnih.gov
The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., tris-(3,5-dimethylphenylcarbamate) derivatives), are widely used and have proven effective for a broad range of chiral compounds, including alcohols. chromatographyonline.comresearchgate.net The chiral recognition mechanism involves a complex combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the CSP. chromatographyonline.com
Table 2: General Parameters for Chiral SFC of Alcohols and Related Compounds
| Parameter | Typical Conditions | Reference |
| Technique | Supercritical Fluid Chromatography (SFC) | selvita.comnih.gov |
| Mobile Phase | Supercritical CO2 with alcohol modifier (e.g., MeOH, EtOH) | chromatographyonline.comnih.gov |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak AD, Cellulose- and Amylose-derivatives) | nih.govchromatographyonline.comnih.gov |
| Detection | UV/DAD | nih.gov |
| Application | Determination of enantiomeric purity/excess | selvita.comnih.gov |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline compound, and it is the gold standard for the unambiguous assignment of the absolute stereochemistry of a chiral molecule. researchgate.netresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice, allowing for the creation of a detailed molecular model. researchgate.net
For chiral derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide unequivocal proof of its absolute configuration. The method is particularly powerful as it does not rely on comparison to a known standard, but rather on the anomalous scattering of X-rays by the atoms in the crystal. researchgate.net
Numerous studies have successfully employed X-ray crystallography to determine the absolute configuration of complex, newly synthesized molecules containing the azido group. For example, the absolute configurations of various chiral cyclic sulfamidates derived from azido precursors have been established as (4S), (4S,5R), and (1R,5R) through single-crystal X-ray analysis. nih.gov In another instance, the crystal structure of a derivative of 5-azido-3-nitro-1H-1,2,4-triazole was determined by low-temperature single-crystal X-ray diffraction. mdpi.com Although a specific crystal structure for this compound or its simple derivatives was not found in the provided search results, the literature confirms that X-ray crystallography is a standard and reliable technique for this purpose. The successful crystallization of the compound or a suitable crystalline derivative is the primary prerequisite for this analysis. researchgate.netmdpi.com
Table 3: Application of X-ray Crystallography for Absolute Stereochemistry
| Compound Type | Information Obtained | Key Aspect | Reference |
| Chiral Azido-Containing Compounds | Absolute configuration (e.g., R/S) | Unambiguous 3D structural elucidation | researchgate.netnih.gov |
| Novel Azido-Heterocycles | Molecular structure and conformation | Determination of atomic connectivity and spatial arrangement | mdpi.com |
| Enantiopure Alcohols (as derivatives) | Absolute stereochemistry | Requires formation of a suitable single crystal | researchgate.netmdpi.com |
Future Directions and Emerging Research Avenues for 3 Azido 3 Methylbutan 1 Ol
Integration into Advanced Materials Science
The unique structure of 3-azido-3-methylbutan-1-ol is well-suited for the synthesis and functionalization of advanced materials. The azide (B81097) group serves as a "click" handle for covalent attachment to surfaces or polymer backbones, while the hydroxyl group provides a secondary point for modification or polymerization.
Future research could focus on incorporating this molecule into polymeric structures. For instance, the hydroxyl group can be converted into a polymerizable monomer, such as an acrylate (B77674) or methacrylate. Subsequent polymerization would yield a polymer with pendant tertiary azide groups. These azide-functionalized polymers could then be cross-linked or grafted with other molecules using azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. This approach could be used to create novel hydrogels, resins, or coatings with precisely controlled properties. The steric hindrance of the tertiary azide may influence reaction kinetics, providing a means to tune the material's curing time or network formation.
Another promising area is surface modification. The alcohol moiety can be used to anchor the molecule to oxide surfaces (e.g., silica (B1680970), titania) through silylation after being reacted with an appropriate silane (B1218182) agent. The surface would then be decorated with azide groups, ready for the attachment of biomolecules, sensors, or other functional units via click chemistry. This could find applications in creating biocompatible medical implants, diagnostic arrays, or specialized chromatography materials. ntu.edu.sg
Table 1: Potential Applications in Materials Science
| Research Avenue | Potential Application | Key Functional Group(s) Utilized |
|---|---|---|
| Polymer Synthesis | Creation of functional polymers with "clickable" side chains. | Alcohol (for polymerization), Azide (for post-polymerization modification). |
| Hydrogel Formation | Development of smart hydrogels through azide-alkyne cross-linking. | Azide (for cross-linking). |
| Surface Modification | Functionalization of nanoparticles and surfaces for biomedical or electronic use. | Alcohol (for surface anchoring), Azide (for attaching functional molecules). ntu.edu.sg |
| Dendrimer Synthesis | Use as a building block for the outer shell of dendrimers, allowing for dense surface functionalization. | Azide, Alcohol. |
Development of New Catalytic Systems for Azide Transformations
The azide group is a versatile synthon, most notably for its transformation into amines or nitrogen-containing heterocycles. Future research will likely involve developing novel catalytic systems to control the reactivity and selectivity of the tertiary azide in this compound.
A primary focus would be the catalytic asymmetric reduction of the azide to form 3-amino-3-methylbutan-1-ol, a chiral amine. While azide reduction is a standard transformation, achieving high enantioselectivity for a sterically hindered tertiary azide presents a challenge. Research into chiral catalysts, perhaps based on transition metals like rhodium, iridium, or palladium, could yield highly selective methods. Biocatalytic reduction using engineered enzymes also represents a green and highly specific alternative.
Furthermore, new catalysts for azide-alkyne cycloaddition (AAC) reactions are continually emerging. While copper-catalyzed AAC (CuAAC) typically yields 1,4-disubstituted triazoles, and ruthenium catalysts can give 1,5-disubstituted triazoles, recent developments have introduced nickel-based systems that also favor the 1,5-regioisomer under aqueous conditions. nih.gov Developing catalysts specifically optimized for hindered tertiary azides like the one in this compound could improve yields and reaction rates, expanding its utility in click chemistry. organic-chemistry.org
Table 2: Illustrative Catalytic Transformations for this compound
| Reaction Type | Catalyst System (Example) | Product Type | Potential Research Goal |
|---|---|---|---|
| Azide Reduction | Chiral Rhodium or Iridium complexes | Chiral Amine | High enantioselectivity for hindered tertiary azides. |
| Azide-Alkyne Cycloaddition | Nickel(II)/Xantphos nih.gov | 1,5-Disubstituted 1,2,3-Triazole | Efficient cycloaddition under mild, aqueous conditions. |
| [3+2] Cycloaddition | Copper(I)/Tris(triazolyl)methanol organic-chemistry.org | 1,4-Disubstituted 1,2,3-Triazole | High-yield synthesis with low catalyst loading. |
| Azide-Nitrile Cycloaddition | Lewis Acids (e.g., ZnCl₂) | Tetrazole | Synthesis of five-membered heterocycles. |
Expansion of Bioorthogonal Applications Beyond Current Paradigms
Bioorthogonal chemistry involves reactions that can proceed in a living system without interfering with native biological processes. The azide group is a premier bioorthogonal handle, and this compound is a potential candidate for such applications. smolecule.com
The two most prominent bioorthogonal reactions involving azides are the Staudinger ligation and strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govd-nb.info
Staudinger Ligation: This reaction occurs between an azide and a specially engineered phosphine (B1218219) to form a stable amide bond. nih.govresearchgate.net It has been widely used to label proteins, lipids, and glycans. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free click reaction involves the [3+2] cycloaddition of an azide with a strained cyclooctyne (B158145). d-nb.info Its rapid kinetics and lack of a cytotoxic copper catalyst make it ideal for live-cell imaging and in vivo applications. nih.govnih.gov
Future research could explore using this compound as a bioorthogonal labeling reagent. The alcohol group provides a convenient point of attachment for probes (e.g., fluorophores, biotin) or therapeutic agents. For example, a fluorescent dye could be attached to the alcohol via an ester linkage, and the resulting conjugate could be used to label alkyne-modified biomolecules within a cell via SPAAC. The tertiary nature of the azide might influence the reaction kinetics, a factor that could be exploited for controlled or sequential labeling experiments.
Table 3: Comparison of Key Bioorthogonal Reactions for Azides
| Feature | Staudinger Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Reactants | Azide + Engineered Phosphine | Azide + Strained Alkyne (e.g., cyclooctyne) |
| Product | Amide Linkage | Triazole Ring |
| Catalyst | None | None |
| Key Advantage | Forms a native-like amide bond. nih.gov | Very fast reaction kinetics, highly bioorthogonal. d-nb.infonih.gov |
| Potential Drawback | Slower kinetics; potential for phosphine oxidation. hzdr.de | Alkyne probes can be bulky; may have residual reactivity. |
Rational Design of Derivatives for Enhanced Selectivity and Reactivity
The principles of structure-activity relationship (SAR) can be applied to rationally design derivatives of this compound to optimize its properties for specific applications. nih.govmdpi.com By systematically modifying its structure, researchers can fine-tune its reactivity, selectivity, steric profile, and solubility.
For instance, introducing fluorine atoms into the butyl chain could enhance the compound's metabolic stability and alter the electronic properties of the nearby azide group, potentially modulating its reactivity in cycloaddition reactions. arkat-usa.org The synthesis of stereoisomers, if a chiral center is introduced, would allow for exploration of stereoselective interactions, which is particularly relevant in biological and catalytic applications. nih.gov
Another avenue involves modifying the backbone to alter steric hindrance. Replacing the methyl groups with larger alkyl groups would increase steric bulk around the azide, potentially slowing its reaction rate in a predictable manner. Conversely, synthesizing analogs with a less-substituted carbon backbone could enhance reactivity. These derivatives would serve as a toolkit for chemists to select the optimal building block based on the kinetic requirements of their system.
Table 4: Hypothetical Derivatives and Their Potential Modified Properties
| Derivative of this compound | Potential Modification | Targeted Property Enhancement |
|---|---|---|
| (R/S)-3-Azido-3-ethylpentan-1-ol | Increased steric bulk | Modulated (likely decreased) azide reactivity; altered solubility. |
| 4-Azido-4-methylpentan-2-ol | Isomeric variant | Different spatial orientation of functional groups. |
| 3-Azido-2,3-dimethylbutan-1-ol | Increased substitution on backbone | Fine-tuning of steric and electronic effects. |
| 3-Azido-3-methyl-4,4,4-trifluorobutan-1-ol | Introduction of fluorine | Increased metabolic stability; altered azide electronics. |
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all components, are powerful tools for generating molecular diversity. wikipedia.org The functional groups of this compound make it an intriguing, though currently unexplored, candidate for incorporation into MCRs.
A key strategy would be to first modify the alcohol group into a different reactive function, such as an aldehyde, carboxylic acid, or amine. For example, oxidation of the primary alcohol to an aldehyde would produce 3-azido-3-methylbutanal. This aldehyde could then be used in an Ugi-azide reaction . The Ugi-azide reaction is a four-component reaction between an aldehyde, an amine, an isocyanide, and an azide source (like TMSN₃), which generates a 1,5-disubstituted tetrazole. scielo.org.mxnih.gov In a modified version, an azido-aldehyde could react with an amine, an isocyanide, and a carboxylic acid in a standard Ugi reaction, yielding a complex peptide-like molecule bearing a pendant tertiary azide group for further "click" functionalization.
Similarly, a derivative could be used in a Passerini-azide reaction , a three-component reaction of an aldehyde, an isocyanide, and hydrazoic acid, to form α-acyloxyamides that contain a tetrazole. nih.gov The ability to use a bifunctional molecule like this compound (or its derivatives) in MCRs would enable the rapid synthesis of complex and highly functionalized molecules, which could be screened for biological activity or used as advanced intermediates.
Table 5: Illustrative Ugi-Azide Reaction Employing a Derivative
| Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Isocyanide) | Component 4 (Azide) | Resulting Scaffold |
|---|---|---|---|---|
| 3-Azido-3-methylbutanal (from oxidation of title compound) | Benzylamine | tert-Butyl isocyanide | Trimethylsilyl azide (TMSN₃) | Highly substituted tetrazole with diverse functional groups. |
Q & A
Synthesis Optimization
Basic: What are the optimal reaction conditions for synthesizing 3-Azido-3-methylbutan-1-ol with high yield and purity? Methodological Answer: The synthesis typically involves nucleophilic substitution of a 3-methylbutan-1-ol derivative (e.g., bromide or tosylate) with sodium azide. Critical parameters include:
- Temperature: Maintain 0–5°C to minimize side reactions (e.g., elimination).
- Solvent: Polar aprotic solvents like DMF enhance reactivity.
- Stoichiometry: Use 1.2–1.5 equivalents of NaN₃ to ensure complete substitution.
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is essential. Monitor reaction progress using TLC and confirm azide incorporation via IR spectroscopy (characteristic peak at ~2100 cm⁻¹) .
Characterization Techniques
Basic: Which spectroscopic methods are most effective for confirming the structure of this compound? Methodological Answer:
- ¹H/¹³C NMR: Key signals include δ 3.5–3.7 ppm (-CH₂OH) and δ 1.2–1.4 ppm (-CH(CH₃)₂).
- IR Spectroscopy: Azide stretch at ~2100 cm⁻¹ confirms functional group presence.
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., m/z 129.1 [M+H]⁺).
Cross-reference with literature data for analogous azido alcohols (e.g., 2-amino-3-methylbutan-1-ol derivatives) to resolve ambiguities .
Reactivity in Click Chemistry
Advanced: How can researchers leverage the azide group in this compound for copper-catalyzed alkyne-azide cycloaddition (CuAAC)? Methodological Answer:
- Catalyst Optimization: Use Cu(I)/TBTA ligand systems to accelerate triazole formation.
- Reaction Monitoring: Track azide consumption via ¹H NMR (disappearance of azide proton signals) or HPLC-MS.
- Applications: Employ in bioconjugation or polymer synthesis by reacting with terminal alkynes. Ensure stoichiometric balance and inert conditions to prevent azide degradation .
Stability and Storage
Advanced: What storage conditions prevent degradation of this compound, given azides' thermal sensitivity? Methodological Answer:
- Storage: Keep in amber vials at −20°C under argon to mitigate moisture absorption and exothermic decomposition.
- Stability Testing: Conduct periodic NMR comparisons over 6-month intervals to detect degradation (e.g., nitrile byproducts).
- Safety: Avoid contact with heavy metals (e.g., copper contaminants) that may catalyze decomposition .
Data Contradictions
Advanced: How should researchers resolve discrepancies in reported synthetic yields of this compound across studies? Methodological Answer:
- Parameter Replication: Systematically vary critical factors (solvent purity, azide source freshness, light exposure).
- Analytical Cross-Validation: Use orthogonal methods (e.g., HPLC vs. GC-MS) to assess purity.
- Design of Experiments (DoE): Apply factorial designs to identify yield-limiting variables (e.g., temperature gradients, mixing efficiency) .
Safety Protocols
Basic: What safety measures are essential when handling this compound in laboratory settings? Methodological Answer:
- Explosion Mitigation: Use blast shields, conduct reactions at <5 g scale, and avoid grinding or heating solid azides.
- Disposal: Neutralize waste with sodium nitrite/hypochlorite before aqueous disposal, per OSHA guidelines .
- Emergency Protocols: Train personnel in detonation response (e.g., evacuation, remote shutdown procedures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
